3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine
Description
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
Molecular Formula |
C15H11Cl2FN4S |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11Cl2FN4S/c16-10-6-4-9(5-7-10)14-20-21-15(22(14)19)23-8-11-12(17)2-1-3-13(11)18/h1-7H,8,19H2 |
InChI Key |
DDDKSFNUBQNFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the reaction of 6-chloro-2-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative This intermediate is then reacted with 4-chlorophenylhydrazine to form the triazole ring through a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio group (-SCH-) and halogenated aryl rings are primary sites for nucleophilic substitution.
-
Methylthio substitution : The thioether can undergo displacement with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example, reaction with morpholine in ethanol at 80°C yields derivatives where the methylthio group is replaced by a morpholino moiety.
-
Aromatic halogen substitution : The 6-chloro-2-fluorophenyl and 4-chlorophenyl groups participate in Ullmann or Buchwald-Hartwig couplings. Palladium-catalyzed cross-coupling with arylboronic acids forms biaryl derivatives.
Oxidation Reactions
The methylthio group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| HO (30%) | Acetic acid, 60°C, 4h | Sulfoxide | 75–80% |
| mCPBA | DCM, 0°C to RT, 2h | Sulfone | 85–90% |
These oxidized derivatives often exhibit enhanced biological activity due to increased polarity .
Cyclization and Condensation Reactions
The triazole ring and aryl substituents enable cyclization with electrophilic reagents:
-
Mannich reactions : Condensation with formaldehyde and secondary amines (e.g., piperidine) forms spirocyclic derivatives, enhancing antimicrobial properties .
-
Thiadiazole formation : Reaction with CS and hydrazine under microwave irradiation (150°C, 20 min) yields fused triazole-thiadiazole hybrids .
Cross-Coupling Reactions
The 4-chlorophenyl group participates in Suzuki-Miyaura cross-couplings. For example:
| Reagent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | DME/HO, 90°C, 12h | Biphenyl derivative | 70–75% |
Similar reactions with heteroarylboronic acids expand structural diversity for drug discovery.
Biological Activity-Related Interactions
While not traditional "reactions," the compound interacts with biological targets through:
Scientific Research Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is a synthetic organic compound featuring a triazole ring and aromatic substituents. The presence of chlorinated and fluorinated phenyl groups may give it potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is due to its functional groups. The triazole ring can undergo nucleophilic substitutions, and the methylthio group can participate in reactions like oxidation or substitution. Compounds with similar structures may react with electrophiles or undergo cyclization reactions to form more complex molecules.
Potential Applications
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine has potential applications in:
- Pharmaceutical research
- Agrochemical development
- Material science
Biological Activity
Compounds containing the 1,2,4-triazole moiety are known for diverse biological activities, exhibiting antibacterial properties against Gram-positive and Gram-negative bacteria. Some triazole derivatives have demonstrated antifungal and anticancer activities, making them valuable in pharmaceutical applications. Studies on similar triazole compounds indicate that they may interact with biological targets such as enzymes involved in cell wall synthesis or DNA replication in bacteria. The specific interactions of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine with biological macromolecules remain to be fully elucidated but are expected to follow similar patterns observed in related compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Methylthio)-5-(4-chlorophenyl)-1,2,4-triazole | Methylthio group; no fluorination | Antifungal activity |
| 5-(Fluorophenyl)-1,2,4-triazole | Fluorinated phenyl group; no methylthio | Antibacterial properties |
| 3-(Chlorobenzyl)-5-(chlorophenyl)-1,2,4-triazole | Chlorobenzyl substituent; no methylthio | Antimicrobial activity |
The presence of chlorinated and fluorinated substituents, along with the methylthio group, distinguishes 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine from other triazoles. This unique combination may enhance its lipophilicity and biological activity compared to structurally similar compounds.
Synthesis
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine, including the presence of chlorinated and fluorinated aromatic rings.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, also exhibit diverse biological activities and are of interest in various fields.
Uniqueness
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is unique due to its specific combination of functional groups and structural features. The presence of both chlorinated and fluorinated aromatic rings, along with the triazole ring, contributes to its distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Biological Activity
3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The structural complexity of this compound, characterized by a triazole core and various aromatic substituents, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
Chemical Structure
The compound features:
- A triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms.
- Chlorinated and fluorinated phenyl groups that enhance its lipophilicity and biological activity.
- A methylthio group that may participate in various chemical reactions.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant biological activities, particularly antibacterial, antifungal, and anticancer properties. The specific biological activities of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine are summarized below.
Antibacterial Activity
Triazole derivatives have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- MIC values (Minimum Inhibitory Concentration) for similar triazole compounds range from to against various pathogens such as E. coli, S. aureus, and P. aeruginosa .
- Studies have demonstrated that certain triazole derivatives exhibit enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine | E. coli | 0.5 | Moderate |
| Derivative A | S. aureus | 0.12 | High |
| Derivative B | P. aeruginosa | 1.95 | Moderate |
Antifungal Activity
Triazoles are also recognized for their antifungal properties:
- Compounds with similar structures have demonstrated effectiveness against fungal strains such as Candida spp., with some derivatives outperforming established antifungal agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives:
- Research involving hybrid compounds has shown promising results in inhibiting cancer cell proliferation with IC50 values (half-maximal inhibitory concentration) in the low micromolar range .
The biological activity of 3-[(6-Chloro-2-fluorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-yl amine is likely mediated through several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and DNA replication.
- Molecular Interactions : The presence of functional groups allows for interactions with biological macromolecules, enhancing binding affinity and specificity .
Case Studies
Several studies have reported on the synthesis and evaluation of triazole derivatives:
- Study on Antibacterial Activity : A recent investigation synthesized a series of triazole derivatives and evaluated their antibacterial efficacy against resistant strains of bacteria. Results indicated that modifications at the phenyl ring significantly influenced activity levels .
- Anticancer Screening : Another study focused on hybrid compounds incorporating the triazole moiety showed promising results in inhibiting tumor growth in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
